2-(4-Iodo-1H-pyrazol-1-yl)butanoic Acid: A Bifunctional Scaffold for Advanced Drug Discovery
2-(4-Iodo-1H-pyrazol-1-yl)butanoic Acid: A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of downstream lead optimization. 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid emerges as a highly privileged, orthogonally reactive intermediate. By combining the robust hydrogen-bond donating/accepting properties of a pyrazole core with two distinct functional handles—a highly reactive C4-iodine for transition-metal-catalyzed cross-couplings and an
This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its synthesis and downstream application.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in chromatographic purification and biological assays. The pyrazole ring serves as a metabolically stable bioisostere for phenol and arene rings, offering improved lipophilicity and aqueous solubility 1.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid |
| CAS Registry Number | 1343733-41-4 |
| Molecular Formula | C₇H₉IN₂O₂ |
| Monoisotopic Mass | 279.9709 Da |
| SMILES String | CCC(C(=O)O)N1C=C(C=N1)I |
| Predicted [M+H]⁺ (m/z) | 280.97818 |
| Predicted [M-H]⁻ (m/z) | 278.96362 |
| Key Structural Features | C4-Iodine (Cross-coupling), |
Data aggregated from computational profiling and mass spectrometry databases 2.
Chemical Reactivity & Mechanistic Rationale
The architecture of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid is designed for orthogonal reactivity, allowing chemists to perform iterative functionalizations without the need for excessive protecting group manipulations.
The C4-Iodine Advantage
While pyrazoles are natively prone to electrophilic substitution at the C4 position 3, pre-installing an iodine atom at this site is a strategic choice for organometallic chemistry. Iodine possesses the lowest bond dissociation energy among the halogens (C-I ≈ 238 kJ/mol vs. C-Br ≈ 335 kJ/mol). This facilitates rapid and thermodynamically favorable oxidative addition by Palladium(0) or Copper(I) catalysts at significantly lower temperatures, minimizing thermal degradation of sensitive adjacent functional groups.
The - -Butanoic Acid Appendage
The butanoic acid chain attached to the
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Linker Attachment: It provides a highly reactive carboxylic acid for amide bond formation, making it an ideal anchor point for attaching Cereblon (CRBN) or VHL ligands via PEG linkers in PROTAC design 4.
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Conformational Control: The ethyl group of the butanoic acid chain introduces steric bulk and an
-chiral center. When coupled to a primary or secondary amine, this steric constraint restricts the rotational degrees of freedom of the resulting amide, frequently locking the molecule into a bioactive conformation that enhances target affinity.
Optimized Synthetic Methodologies
To synthesize this intermediate with high regioselectivity and yield, a two-step sequence is employed:
Synthetic workflow and divergent functionalization of the pyrazole scaffold.
Protocol 1: Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid
Mechanistic Rationale: We utilize ethyl 2-bromobutanoate rather than the free acid to prevent acid-base quenching of the basic catalyst. Cesium carbonate (Cs₂CO₃) is selected over potassium or sodium bases due to the "Cesium Effect"—the large ionic radius of Cs⁺ loosely coordinates the pyrazolide anion, creating a highly reactive, "naked" nucleophile that accelerates the Sₙ2 displacement of the bromide.
Step-by-Step Procedure:
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Anion Generation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes at ambient temperature to pre-form the pyrazolide anion.
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Alkylation: Add ethyl 2-bromobutanoate (1.2 eq) dropwise. Elevate the temperature to 60 °C and stir for 4 hours.
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In-Process Control (IPC): Monitor reaction progress via LC-MS. The protocol is self-validating when the starting material peak (m/z 194.9) disappears, replaced entirely by the ester intermediate (m/z 309.0).
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Workup: Quench the reaction with deionized H₂O and extract with Ethyl Acetate (3x). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly partition and remove residual DMF, which otherwise causes bumping during concentration. Dry over Na₂SO₄ and concentrate in vacuo.
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Saponification: Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.
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Isolation: Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the carboxylate. Extract with Ethyl Acetate, dry, and concentrate to yield the pure 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid as a crystalline solid.
Downstream Applications in Drug Discovery
The true value of this intermediate lies in its downstream elaboration. In the synthesis of BET bromodomain degraders or ALK inhibitors, the C4 position is often arylated to build the core pharmacophore.
Mechanism of Palladium-catalyzed C4-arylation via the Suzuki-Miyaura cycle.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
Mechanistic Rationale: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to dissolve both the organic substrates and the inorganic base (K₂CO₃). The base is strictly required to activate the boronic acid into a nucleophilic boronate complex, facilitating the transmetalation step.
Step-by-Step Procedure:
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Setup: In a microwave-safe vial, combine 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid (1.0 eq), an aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and the pre-catalyst Pd(dppf)Cl₂ (0.05 eq).
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Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane/H₂O. Submerge a sparging needle and bubble N₂ gas through the solution for 5–10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) state.
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Reaction: Seal the vial and heat conventionally at 90 °C for 12 hours, or via microwave irradiation at 110 °C for 30 minutes.
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Validation: Analyze via LC-MS. The successful coupling is confirmed by the target mass and the distinct disappearance of the heavy iodine isotopic signature.
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Purification: Filter the crude mixture through a pad of Celite to remove "palladium black" (precipitated inactive catalyst). Acidify the filtrate, extract with Ethyl Acetate, and purify via reverse-phase preparative HPLC to isolate the C4-arylated product.
Conclusion
2-(4-iodo-1H-pyrazol-1-yl)butanoic acid is a master key in the synthesis of modern therapeutics. By offering a highly reactive C4-iodine for organometallic elaboration and a sterically tunable
References
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PubChemLite - 2-(4-iodo-1h-pyrazol-1-yl)butanoic acid (C7H9IN2O2) Profiling. Available at:[Link]
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MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
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National Institutes of Health (PMC) - Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. PubChemLite - 2-(4-iodo-1h-pyrazol-1-yl)butanoic acid (C7H9IN2O2) [pubchemlite.lcsb.uni.lu]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
